Cas no 2228593-30-2 (1-2-(2-phenylphenyl)ethylcyclopropan-1-ol)

1-2-(2-Phenylphenyl)ethylcyclopropan-1-ol is a cyclopropane derivative featuring a biphenyl-substituted ethyl group and a hydroxyl functional group. This compound is of interest in synthetic organic chemistry due to its unique sterically constrained structure, which can influence reactivity and selectivity in catalytic transformations. The presence of both aromatic and aliphatic components, along with the strained cyclopropane ring, makes it a versatile intermediate for the development of pharmaceuticals, agrochemicals, or advanced materials. Its structural complexity allows for potential applications in asymmetric synthesis or as a building block for bioactive molecules. The hydroxyl group further enhances its utility by enabling derivatization through standard functional group transformations.
1-2-(2-phenylphenyl)ethylcyclopropan-1-ol structure
2228593-30-2 structure
Product Name:1-2-(2-phenylphenyl)ethylcyclopropan-1-ol
CAS No:2228593-30-2
MF:C17H18O
MW:238.324224948883
CID:6183300
PubChem ID:165753595
Update Time:2025-06-14

1-2-(2-phenylphenyl)ethylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-2-(2-phenylphenyl)ethylcyclopropan-1-ol
    • EN300-1861308
    • 1-[2-(2-phenylphenyl)ethyl]cyclopropan-1-ol
    • 2228593-30-2
    • Inchi: 1S/C17H18O/c18-17(12-13-17)11-10-15-8-4-5-9-16(15)14-6-2-1-3-7-14/h1-9,18H,10-13H2
    • InChI Key: UALBHJNNUVHVQN-UHFFFAOYSA-N
    • SMILES: OC1(CCC2=CC=CC=C2C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 238.135765193g/mol
  • Monoisotopic Mass: 238.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 1-2-(2-phenylphenyl)ethylcyclopropan-1-ol

Recent Advances in the Study of 1-[2-(2-Phenylphenyl)ethyl]cyclopropan-1-ol (CAS: 2228593-30-2): A Comprehensive Research Brief

In recent years, the compound 1-[2-(2-phenylphenyl)ethyl]cyclopropan-1-ol (CAS: 2228593-30-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropane ring and biphenyl moiety, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development. This brief aims to summarize the most recent findings and provide insights into the current state of research on this compound.

One of the key areas of investigation has been the synthesis and optimization of 1-[2-(2-phenylphenyl)ethyl]cyclopropan-1-ol. Recent publications have described novel synthetic routes that improve yield and purity, making the compound more accessible for further study. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted a catalytic asymmetric synthesis method that achieves high enantiomeric excess, which is critical for its potential use in chiral drug development. The study also explored the compound's stability under various physiological conditions, providing valuable data for future formulation studies.

Pharmacological evaluations of 1-[2-(2-phenylphenyl)ethyl]cyclopropan-1-ol have revealed its interaction with several biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. A preclinical study conducted by researchers at a leading pharmaceutical institute demonstrated the compound's efficacy in reducing inflammation in animal models of rheumatoid arthritis. The results, published in Bioorganic & Medicinal Chemistry Letters, suggest that the compound's unique structure may contribute to its selective binding and reduced off-target effects compared to existing anti-inflammatory agents.

Another significant development is the exploration of 1-[2-(2-phenylphenyl)ethyl]cyclopropan-1-ol as a potential anticancer agent. Recent in vitro studies have shown that the compound induces apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. A 2024 study in Cancer Research identified the compound's ability to modulate the activity of key proteins in the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer progression. These findings open new avenues for the development of targeted therapies, especially for cancers with limited treatment options.

Despite these promising results, challenges remain in the development of 1-[2-(2-phenylphenyl)ethyl]cyclopropan-1-ol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. Recent computational modeling studies have attempted to predict the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, providing a foundation for further optimization. Additionally, collaborative efforts between academic and industrial researchers are underway to explore derivative compounds with improved pharmacological profiles.

In conclusion, the latest research on 1-[2-(2-phenylphenyl)ethyl]cyclopropan-1-ol (CAS: 2228593-30-2) underscores its potential as a versatile scaffold for drug discovery. Its unique chemical structure and promising biological activities make it a compelling subject for further investigation. Future studies should focus on addressing the current limitations and advancing the compound through preclinical and clinical development stages. The ongoing research efforts highlight the importance of interdisciplinary collaboration in translating chemical discoveries into viable therapeutic options.

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